molecular formula C14H22ClN3O3S B2360072 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide CAS No. 1333848-63-7

3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide

Cat. No.: B2360072
CAS No.: 1333848-63-7
M. Wt: 347.86
InChI Key: HREVXFSIKBUSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloropyridine ring attached to a sulfonamide group, which is further connected to a pentylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide typically involves multiple steps, starting with the preparation of 2-chloropyridine-3-sulfonamide. This intermediate can be synthesized through the reaction of 2-chloropyridine with chlorosulfonic acid, followed by neutralization with ammonia .

The next step involves the coupling of 2-chloropyridine-3-sulfonamide with N-pentylbutanamide. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group acts as a nucleophile, attacking the carbonyl carbon of N-pentylbutanamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 3-(2-chloropyridine-3-sulfonamido)-N-pentylbutanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloropyridine ring, sulfonamide group, and pentylbutanamide chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-[(2-chloropyridin-3-yl)sulfonylamino]-N-pentylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O3S/c1-3-4-5-8-16-13(19)10-11(2)18-22(20,21)12-7-6-9-17-14(12)15/h6-7,9,11,18H,3-5,8,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREVXFSIKBUSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.